molecular formula C32H18N8Na B1581390 29H,31H-Phthalocyanine, disodium salt CAS No. 25476-27-1

29H,31H-Phthalocyanine, disodium salt

Cat. No.: B1581390
CAS No.: 25476-27-1
M. Wt: 537.5 g/mol
InChI Key: WHLKDZXLKFUHPK-UHFFFAOYSA-N
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Description

29H,31H-Phthalocyanine, disodium salt is a macrocyclic compound known for its vibrant blue-green color. It belongs to the phthalocyanine family, which are synthetic, aromatic, macrocyclic compounds. These compounds are widely used as dyes and pigments due to their intense color and stability. The disodium salt form of 29H,31H-Phthalocyanine is particularly notable for its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 29H,31H-Phthalocyanine, disodium salt typically involves the cyclotetramerization of phthalonitrile in the presence of a metal salt, such as sodium chloride. The reaction is usually carried out at high temperatures, often exceeding 200°C, in a solvent like quinoline or dimethylformamide. The resulting phthalocyanine is then treated with sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified through recrystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

29H,31H-Phthalocyanine, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

29H,31H-Phthalocyanine, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.

    Biology: Employed in biological imaging and as a fluorescent probe due to its strong absorption and emission properties.

    Medicine: Investigated for use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.

    Industry: Utilized as a dye in textiles, inks, and coatings due to its stability and vibrant color

Mechanism of Action

The mechanism of action of 29H,31H-Phthalocyanine, disodium salt primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, for example, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

29H,31H-Phthalocyanine, disodium salt is unique due to its water solubility, which is not a common feature among phthalocyanines. This property makes it particularly useful in applications where water solubility is essential, such as in biological and medical applications .

Properties

CAS No.

25476-27-1

Molecular Formula

C32H18N8Na

Molecular Weight

537.5 g/mol

IUPAC Name

disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H18N8.Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);

InChI Key

WHLKDZXLKFUHPK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94.[Na]

Key on ui other cas no.

25476-27-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
29H,31H-Phthalocyanine, disodium salt
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29H,31H-Phthalocyanine, disodium salt
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29H,31H-Phthalocyanine, disodium salt
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29H,31H-Phthalocyanine, disodium salt
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Reactant of Route 6
29H,31H-Phthalocyanine, disodium salt

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